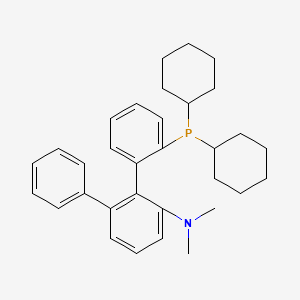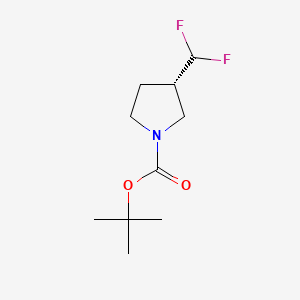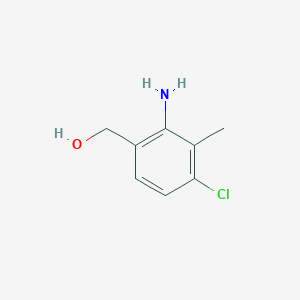
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide is an organic compound with the molecular formula C11H19NO2. This compound features a unique structure that includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of the tetrahydrofuran ring imparts specific chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide typically involves the reaction of 3-methylbut-2-enamide with a tetrahydrofuran derivative. One common method involves the use of tetrahydrofuran-2-ylmethyl methanesulfonate as an intermediate. This intermediate reacts with 3-methylbut-2-enamide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of catalysts and controlled reaction environments to facilitate the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a different substitution pattern on the tetrahydrofuran ring.
Tetrahydrofuran-2-ylmethyl methanesulfonate: An intermediate used in the synthesis of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a tetrahydrofuran ring and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-methyl-N-[1-(oxolan-2-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C11H19NO2/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h7,9-10H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
CANDQEPCKSIAFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCO1)NC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)

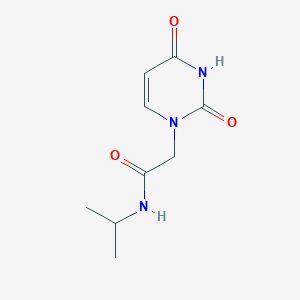

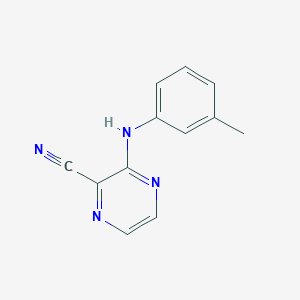

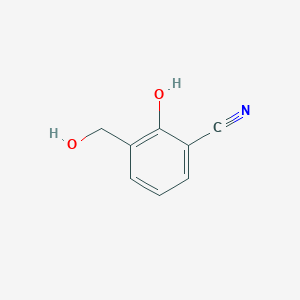


![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
